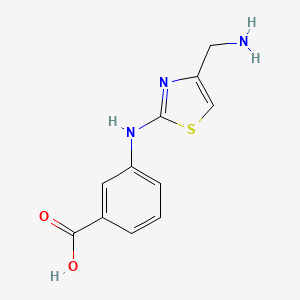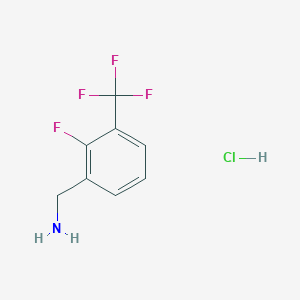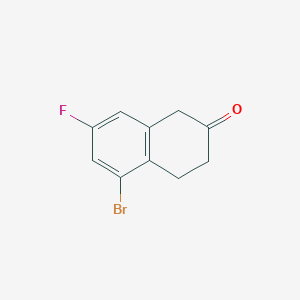![molecular formula C14H11ClF3NO4 B12828244 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[55]undec-3-en-2-one is a complex organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a spirocyclic system, a pyridine ring substituted with chlorine and fluorine atoms, and a dioxaspiro moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Cycloreversion: This compound can undergo cycloreversion to form fluoro(hetero)aryl ketenes.
Coupling Reactions: The resulting ketenes can efficiently couple with nucleophiles to form highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
科学研究应用
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its ability to undergo cycloreversion to form fluoro(hetero)aryl ketenes . These ketenes can then efficiently couple with nucleophiles, leading to the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ketenes and their interactions with various nucleophiles.
相似化合物的比较
Similar Compounds
Uniqueness
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[55]undec-3-en-2-one is unique due to its spirocyclic structure and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity
属性
分子式 |
C14H11ClF3NO4 |
|---|---|
分子量 |
349.69 g/mol |
IUPAC 名称 |
3-(3-chloro-2,5,6-trifluoro-1H-pyridin-4-ylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C14H11ClF3NO4/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14/h19H,1-5H2 |
InChI 键 |
CTFNPHKDTYDGSH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)OC(=O)C(=C3C(=C(NC(=C3Cl)F)F)F)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


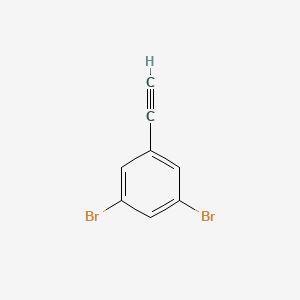
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
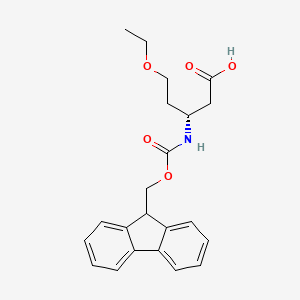
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
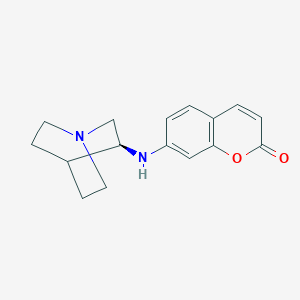
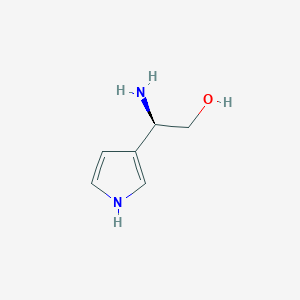
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
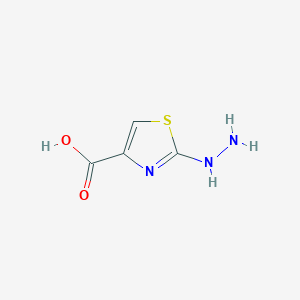
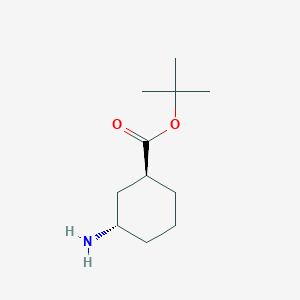
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
